molecular formula C6H10N2O B13120491 5-(ethoxymethyl)-1H-imidazole CAS No. 834882-16-5

5-(ethoxymethyl)-1H-imidazole

Cat. No.: B13120491
CAS No.: 834882-16-5
M. Wt: 126.16 g/mol
InChI Key: CHPYZDMYLNLQIY-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(ethoxymethyl)-1H-imidazole typically involves the alkylation of 1H-imidazole with ethoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds as follows:

1H-imidazole+ethoxymethyl chloride4-(ethoxymethyl)-1H-imidazole\text{1H-imidazole} + \text{ethoxymethyl chloride} \rightarrow \text{4-(ethoxymethyl)-1H-imidazole} 1H-imidazole+ethoxymethyl chloride→4-(ethoxymethyl)-1H-imidazole

Industrial Production Methods: Industrial production of 4-(ethoxymethyl)-1H-imidazole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxymethyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced imidazole compounds.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-(Ethoxymethyl)-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(ethoxymethyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The ethoxymethyl group can enhance the compound’s binding affinity to the target, leading to increased efficacy. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

    1H-imidazole: The parent compound without the ethoxymethyl group.

    2-methyl-1H-imidazole: A methyl-substituted imidazole with different chemical properties.

    4-methyl-1H-imidazole: Another methyl-substituted imidazole with distinct reactivity.

Uniqueness: 4-(Ethoxymethyl)-1H-imidazole is unique due to the presence of the ethoxymethyl group, which imparts specific chemical properties and enhances its potential applications. This substitution can influence the compound’s solubility, reactivity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

834882-16-5

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

5-(ethoxymethyl)-1H-imidazole

InChI

InChI=1S/C6H10N2O/c1-2-9-4-6-3-7-5-8-6/h3,5H,2,4H2,1H3,(H,7,8)

InChI Key

CHPYZDMYLNLQIY-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CN=CN1

Origin of Product

United States

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